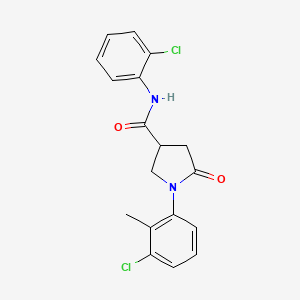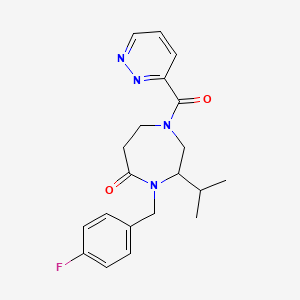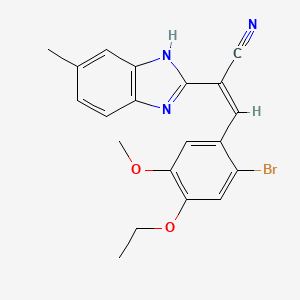
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCMP, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. CCMP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. CCMP has been extensively studied for its potential use in cancer therapy and other diseases that involve DNA damage.
作用机制
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of PARP, which is involved in DNA repair and cell survival. PARP inhibitors, such as this compound, selectively kill cancer cells that have defects in DNA repair pathways, such as BRCA mutations. This compound induces synthetic lethality in cancer cells, where the combination of PARP inhibition and DNA damage leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to inhibit PARP activity in vitro and in vivo. This compound has also been shown to induce DNA damage and cell death in cancer cells that have defects in DNA repair pathways. This compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.
实验室实验的优点和局限性
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and minimal toxicity in normal cells. This compound has been extensively studied in preclinical and clinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for lab experiments, including its solubility and stability, which can affect its efficacy and bioavailability.
未来方向
There are several future directions for the research on 1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to study the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance. Another direction is to study the potential use of this compound in other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders. Additionally, the development of new PARP inhibitors with improved efficacy, bioavailability, and safety profiles is an important area of research.
合成方法
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by several methods, including the reaction of 3-chloro-2-methylbenzoic acid with 2-chloroaniline, followed by cyclization with ethyl acetoacetate and subsequent reaction with ammonia. Another method involves the reaction of 2-chloroaniline with 3-chloro-2-methylbenzoyl chloride, followed by cyclization with pyrrolidine-2,5-dione and subsequent reaction with ammonia.
科学研究应用
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, such as this compound, have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. This compound has also been studied for its potential use in other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-13(19)6-4-8-16(11)22-10-12(9-17(22)23)18(24)21-15-7-3-2-5-14(15)20/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZVWOXXHLOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorobenzyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]morpholine](/img/structure/B5417350.png)
![6-[(diethylamino)methyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5417355.png)
![4-benzyl-3-ethyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5417367.png)
![4-fluoro-N-(2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B5417370.png)
![5-imino-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417372.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B5417387.png)

![8-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417401.png)
![ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5417409.png)
![5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)
![5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5417418.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)
